molecular formula C24H27NO3 B2899695 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide CAS No. 923123-15-3

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide

Cat. No.: B2899695
CAS No.: 923123-15-3
M. Wt: 377.484
InChI Key: AUHZNVQJCGEXRD-UHFFFAOYSA-N
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Description

N-[2-(4-tert-Butylphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide is a synthetic hybrid compound combining a 4H-chromen-4-one (coumarin) core with a 4-tert-butylphenyl substituent at position 2 and a 2,2-dimethylpropanamide group at position 6. The amide linkage at position 7 suggests bioisosteric compatibility with pharmacologically active molecules, often utilized to improve solubility or binding affinity .

Properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-23(2,3)16-9-7-15(8-10-16)20-14-19(26)18-12-11-17(13-21(18)28-20)25-22(27)24(4,5)6/h7-14H,1-6H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHZNVQJCGEXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where tert-butylbenzene reacts with the chromenone derivative in the presence of a Lewis acid such as aluminum chloride.

    Amidation: The final step involves the amidation of the chromenone derivative with 2,2-dimethylpropanamide, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenone core can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction of the chromenone core can lead to the formation of dihydrochromenone derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydrochromenone derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide can be used as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of novel compounds.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its potential pharmacological properties could be explored for therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the materials science field, this compound could be used in the development of new materials with specific properties, such as fluorescence or photostability. It might also find applications in the production of dyes, pigments, or as a precursor for polymers.

Mechanism of Action

The mechanism by which N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The chromenone core could play a role in these interactions, potentially involving pathways related to oxidative stress or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Chromen-7-yl Amides

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents (Position) Molecular Weight Key Features & Bioactivity Reference
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide - 4-tert-butylphenyl (C2)
- 2,2-dimethylpropanamide (C7)
411.5 (calc.) High lipophilicity due to tert-butyl; amide group enhances stability
2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide - 2-fluoro-biphenyl (C2)
- propanamide (C7)
403.4 (reported) Biphenyl moiety may enhance π-π stacking; fluorination improves metabolic resistance
(±)-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide - Chloro-phenyl (C2)
- phenylacetamide (C7)
328.8 (reported) Chlorine atom increases electrophilicity; superior in vitro anti-inflammatory activity vs. ibuprofen
2-[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl]oxy-N-[2-(trifluoromethyl)phenyl]acetamide - 4-tert-butylphenoxy (C3)
- trifluoromethylphenyl (C7)
547.5 (calc.) Trifluoromethyl group enhances bioavailability; ether linkage may reduce enzymatic cleavage
N-{7-Benzyl-4-methyl-5-[(3,5-dimethoxyphenyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl}-2,2-dimethylpropanamide - Pyrrolopyrimidine core
- 2,2-dimethylpropanamide
542.6 (reported) Dual heterocyclic system; antitumor activity reported in preclinical models

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

  • The tert-butyl group in the target compound and analog increases hydrophobicity, likely improving blood-brain barrier penetration compared to polar substituents like fluorine or methoxy .
  • Fluorine in biphenyl analogs (e.g., ) enhances oxidative stability and receptor binding via halogen bonding but may reduce solubility.

Amide Linkage Variations: 2,2-Dimethylpropanamide (pivalamide) in the target compound and is sterically hindered, reducing susceptibility to enzymatic hydrolysis compared to simpler acetamide derivatives .

Synthetic Methodologies: Most analogs (e.g., ) are synthesized via the Schotten-Baumann reaction, coupling acyl chlorides with 7-amino-coumarins under basic conditions. This method is efficient for amide bond formation but may yield racemic mixtures if chiral acids are used .

Biological Activities :

  • Anti-inflammatory activity correlates with electron-withdrawing substituents (e.g., Cl in ), which may modulate COX-2 inhibition.
  • Antitumor activity in pyrrolopyrimidine analogs suggests that the 2,2-dimethylpropanamide group could stabilize interactions with kinase domains.

Biological Activity

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide is a synthetic organic compound belonging to the class of chromenones. Its structure incorporates a chromone core, which is known for its potential biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article aims to explore the biological activity of this compound, drawing from various research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H27NO3C_{24}H_{27}NO_{3}, with a molecular weight of 377.5 g/mol. The compound features a chromenone structure characterized by a fused benzopyran ring system, which enhances its chemical reactivity and potential interactions with biological targets.

PropertyValue
Common Name This compound
CAS Number 923123-15-3
Molecular Formula C24H27NO3C_{24}H_{27}NO_{3}
Molecular Weight 377.5 g/mol

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets:

  • Anti-inflammatory Activity : Compounds with similar chromone structures have shown potential in inhibiting inflammatory pathways. The presence of the tert-butyl group may enhance lipophilicity, facilitating better membrane penetration and interaction with cellular targets involved in inflammation.
  • Anticancer Properties : Chromenones are often investigated for their anticancer effects due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies suggest that this compound may exhibit similar properties, although specific studies are required to confirm these effects.
  • Antimicrobial Effects : The chlorobenzamide moiety in related compounds has been linked to antibacterial and antifungal activities. This suggests that this compound may also possess antimicrobial properties.

Future Directions for Research

To fully elucidate the biological activity of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-y]-2,2-dimethylpropanamide, several research avenues should be pursued:

  • In vitro Studies : Conducting cell-based assays to assess anti-inflammatory and anticancer properties.
  • In vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to understand the therapeutic potential and safety profile.
  • Mechanistic Studies : Investigating specific molecular pathways affected by the compound to identify its mechanism of action.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2,2-dimethylpropanamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling a chromenone derivative with a substituted propanamide. Critical steps include:

  • Chromenone Core Formation : Cyclization of a substituted phenol precursor under acidic or basic conditions .
  • Amide Bond Formation : Using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF) .
  • Optimization : Temperature control (e.g., 0–5°C for sensitive intermediates) and solvent selection (e.g., THF for better solubility of aromatic intermediates) improve yields. Purity is confirmed via HPLC (>95%) and NMR .

Q. How can the compound’s structure and purity be validated experimentally?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR analyze aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 165–175 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ calculated for C24_{24}H27_{27}NO3_3: 378.2064) .
  • X-ray Crystallography : Single-crystal analysis resolves steric effects from the tert-butyl group and chromenone planarity .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Poor in aqueous buffers; dissolves in DMSO (≥10 mM stock solutions recommended). Stability tests (24–72 hrs in PBS at 37°C) show <5% degradation .
  • Storage : -20°C under nitrogen to prevent oxidation of the chromenone core .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :

  • Steric Effects : The tert-butyl group enhances lipophilicity (logP ~3.8), improving membrane permeability. Molecular docking studies (e.g., AutoDock Vina) predict hydrophobic interactions with enzyme active sites (e.g., kinases) .
  • Synthetic Modifications : Replace with isopropyl or cyclopropyl groups to compare binding affinities via surface plasmon resonance (SPR) .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

  • Methodological Answer :

  • Dose-Response Analysis : Use IC50_{50} assays (e.g., ATPase inhibition) with controls for non-specific cytotoxicity (e.g., LDH release assays) .
  • Off-Target Profiling : Screen against a kinase panel (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
  • Data Normalization : Normalize activity to cellular uptake (measured via LC-MS/MS intracellular concentration) .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Methodological Answer :

  • In Silico Tools :
  • Pharmacophore Modeling (MoFA) : Map hydrogen bond acceptors (chromenone carbonyl) and hydrophobic regions (tert-butyl).
  • MD Simulations : Analyze binding stability (RMSD <2.0 Å over 100 ns) with target proteins (e.g., PI3Kγ) .
  • QSAR Studies : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency .

Q. What chromatographic methods are optimal for separating enantiomers or regioisomers of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a Chiralpak IA column with hexane:isopropanol (90:10) to resolve enantiomers (resolution factor R >1.5) .
  • UHPLC-MS/MS : Employ a C18 column (2.6 µm particle size) with 0.1% formic acid in acetonitrile/water for regioisomer separation (retention time ±0.3 min) .

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